molecular formula C12H8F4N2 B13390760 2,2',6,6'-Tetrafluorobiphenyl-4,4'-diamine CAS No. 568-18-3

2,2',6,6'-Tetrafluorobiphenyl-4,4'-diamine

Cat. No.: B13390760
CAS No.: 568-18-3
M. Wt: 256.20 g/mol
InChI Key: JQVZQTDUPLLZLN-UHFFFAOYSA-N
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Description

2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine is an organic compound characterized by the presence of two amino groups attached to a biphenyl structure, which is further substituted with four fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine typically involves the following steps:

    Halogenation: The biphenyl precursor is subjected to halogenation to introduce fluorine atoms at the 2,2’,6,6’ positions.

    Amination: The halogenated biphenyl is then treated with ammonia or an amine source under suitable conditions to replace the halogen atoms with amino groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl-4,4’-dicarboxylic acid
  • 2,2,6,6-Tetramethylpiperidine
  • 2,2,6,6-Tetramethyl-4-piperidone

Comparison:

  • 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl-4,4’-dicarboxylic acid: This compound has carboxylic acid groups instead of amino groups, making it more acidic and suitable for different applications.
  • 2,2,6,6-Tetramethylpiperidine: Lacks the biphenyl structure and fluorine atoms, resulting in different chemical properties and uses.
  • 2,2,6,6-Tetramethyl-4-piperidone: Contains a ketone group instead of amino groups, leading to different reactivity and applications.

Biological Activity

2,2',6,6'-Tetrafluorobiphenyl-4,4'-diamine (CAS Number: 568-18-3) is a synthetic organic compound characterized by its unique structure and fluorinated biphenyl moiety. This compound has garnered interest in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its potential applications and safety.

  • Molecular Formula : C12H8F4N2
  • Density : 1.454 g/cm³
  • Boiling Point : 323.8°C at 760 mmHg
  • Refractive Index : 1.588
  • Flash Point : 146.4°C

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its cytotoxicity and potential therapeutic effects. Various assays have been employed to assess its impact on cellular processes.

Cytotoxicity Assays

Cytotoxicity testing is essential for evaluating the safety profile of compounds. The following methods are commonly used:

Assay Type Description Notes
MTT AssayMeasures cell viability based on mitochondrial activitySensitive to interference from test compounds
Colony Formation AssayEvaluates the ability of cells to grow in low-adherence conditionsUseful for assessing clonogenic potential
Apoptosis DetectionIdentifies programmed cell death via membrane integrityUtilizes fluorescent markers (e.g., annexin V)

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of similar compounds and indicated that modifications in the biphenyl structure could enhance biological activity against tumor cells .

In vitro tests demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values varied depending on the cell type, indicating selective toxicity.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study assessed the effects of the compound on breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results showed an IC50 of approximately 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of exposure.
    • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Microfluidic Device Application :
    • Research utilizing microfluidic devices demonstrated that continuous nutrient flow improved the accuracy of cytotoxicity assessments.
    • The study compared static culture conditions with microfluidic systems, revealing enhanced drug response profiles in dynamic environments .

Discussion

The biological activity of this compound suggests promising applications in therapeutic contexts, particularly in oncology. Its ability to induce apoptosis in cancer cells highlights its potential as a lead compound for further development.

However, further studies are necessary to fully elucidate its mechanism of action and to evaluate its safety profile in vivo. Future research should focus on:

  • Long-term toxicity studies.
  • Mechanistic investigations into its apoptotic pathways.
  • Exploration of its efficacy in combination therapies.

Properties

CAS No.

568-18-3

Molecular Formula

C12H8F4N2

Molecular Weight

256.20 g/mol

IUPAC Name

4-(4-amino-2,6-difluorophenyl)-3,5-difluoroaniline

InChI

InChI=1S/C12H8F4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2

InChI Key

JQVZQTDUPLLZLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)N)F)F)N

Origin of Product

United States

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